molecular formula C14H11N3O B11773508 2-(1H-Benzo[d]imidazol-2-yl)benzamide

2-(1H-Benzo[d]imidazol-2-yl)benzamide

Cat. No.: B11773508
M. Wt: 237.26 g/mol
InChI Key: JLLLDVVHSNUMHE-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)benzamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. One common method includes heating o-phenylenediamine with benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and faster reaction process .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzo[d]imidazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce functional groups such as alkyl, aryl, or halogen substituents .

Comparison with Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide
  • 2-(1H-Benzo[d]imidazol-2-yl)quinoline
  • 2-(1H-Benzo[d]imidazol-2-yl)aniline

Comparison: 2-(1H-Benzo[d]imidazol-2-yl)benzamide is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c15-13(18)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,15,18)(H,16,17)

InChI Key

JLLLDVVHSNUMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)N

Origin of Product

United States

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